1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one

Cannabinoid Receptor Pharmacology CB2 Antagonist Screening Structure-Activity Relationship (SAR)

Researchers requiring a selective CB2 antagonist with validated potency for neuroscience or immunology studies often face supply inconsistencies with uncharacterized analogs. This compound directly solves that challenge. - Specificity: Potent CB2 antagonist (IC50 28 nM) with negligible agonist activity (EC50 >100 µM), enabling clean functional studies. - Structural Fidelity: The ortho-fluorine substitution is critical for its unique binding profile, ensuring reproducible results unattainable with para-fluoro or unsubstituted analogs. - Supply Chain: Sourced as a specialty research chemical, shipped under controlled conditions to maintain integrity for non-human laboratory investigations.

Molecular Formula C23H24FN3O2
Molecular Weight 393.5 g/mol
Cat. No. B12172894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one
Molecular FormulaC23H24FN3O2
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4F
InChIInChI=1S/C23H24FN3O2/c24-20-9-3-1-8-19(20)23(29)27-14-12-26(13-15-27)22(28)11-5-6-17-16-25-21-10-4-2-7-18(17)21/h1-4,7-10,16,25H,5-6,11-15H2
InChIKeyNXPMBAUWLMVBMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one – Compound Identity, Class Affiliation, and Procurement Context


1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one is a synthetic indole–piperazine hybrid belonging to the broader N-(indolecarbonyl)piperazine derivative family, a class recognized for modulating cannabinoid receptors and serotonin–dopamine pathways [1]. It incorporates a 2-fluorobenzoyl moiety attached to a piperazine ring, linked via a four-carbon butanoyl chain to an unsubstituted 1H-indole scaffold. The molecular formula is C23H24FN3O2 (MW ~393.5 g/mol) [2]. This compound is distributed as a specialty research chemical for non-human laboratory investigations and is catalogued under BindingDB entry BDBM50257607 / CHEMBL4104806, where its principal annotated bioactivity is CB2 receptor antagonism [3].

Why Generic Substitution of 1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one Fails: Critical Structural Determinants of Activity


Indole–piperazine cannabinoid ligands exhibit steep structure–activity relationships (SAR) where minor substitution changes on the benzoyl ring, piperazine linker, or indole moiety can invert functional selectivity (agonist vs. antagonist), drastically shift potency, or alter subtype selectivity [1]. The 2‑fluorobenzoyl group in this compound is a distinctive feature: when replaced by a 4‑fluorobenzoyl or unsubstituted benzoyl group in related analogs, the CB2 binding profile and functional activity change markedly, rendering generic substitution unreliable for studies requiring a specific CB2 antagonist or to maintain consistent physicochemical properties such as lipophilicity and hydrogen-bonding capacity [2]. Therefore, researchers must source the exact compound to ensure reproducible pharmacological outcomes.

Product-Specific Quantitative Differentiation Evidence for 1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one


CB2 Receptor Antagonist Potency – Direct Binding Comparison with the 4‑Fluorobenzoyl Analog

The 2‑fluorobenzoyl regioisomer (target compound) acts as a CB2 antagonist with an IC50 of 28 nM against human CB2R expressed in CHO cells, measured by inhibition of CP55940‑induced Ca2+ flux [1]. In contrast, the 4‑fluorobenzoyl positional isomer (BDBM50257660 / CHEMBL4073323) is essentially inactive in the same assay (IC50 >100 µM) [2]. This ~3,600‑fold difference in antagonist potency demonstrates that ortho‑fluorination is a critical determinant of CB2 antagonist activity.

Cannabinoid Receptor Pharmacology CB2 Antagonist Screening Structure-Activity Relationship (SAR)

CB2 Agonist vs. Antagonist Functional Selectivity – Comparing 2‑Fluorobenzoyl vs. 4‑Fluorophenyl Analogs

The target compound exhibits CB2 antagonist activity (IC50 = 28 nM) with no measurable agonist response at the CB2 receptor in the same assay platform (EC50 >100 µM) [1], placing it in a distinct functional class. In comparison, the structurally related 4‑fluorophenyl analog (BDBM50229938 / CHEMBL1592888) is a CB2 agonist in a FLIPR membrane potential assay (EC50 = 62 nM) [2]. This inversion of functional activity underscores that subtle substitution differences can convert a CB2 antagonist into an agonist.

Functional Selectivity CB2 Agonism Cannabinoid Receptor Signaling

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Influenced by Ortho-Fluorine

The ortho‑fluorine atom on the benzoyl ring alters the compound's lipophilicity and intramolecular hydrogen‑bonding capacity relative to its 4‑fluoro or des‑fluoro counterparts. Available cheminformatic descriptors for the broader N‑(indolecarbonyl)piperazine family indicate that 2‑fluorobenzoyl derivatives exhibit AlogP values approximately 0.2–0.4 log units higher than their 4‑fluorobenzoyl analogs [1]. This shift can influence CNS permeability, solubility, and non‑specific binding, making the 2‑fluoro substitution a meaningful differentiator in lead optimization and in vitro assay design.

Physicochemical Profiling LogP Drug-likeness

Exclusion of 4‑Substituted Piperazine Analogs – Impact on Potency and Selectivity

Patents covering N-(indolecarbonyl)piperazine derivatives, such as US20050014766A1, demonstrate that replacement of the 2‑fluorobenzoyl group with an unsubstituted benzoyl or naphthyl group leads to significant reduction in CB2 binding affinity [1]. Specifically, compounds where R1 = unsubstituted phenyl typically show at least a 10‑fold loss in displacement activity of [3H]CP‑55940 from human recombinant CB2 receptor, compared to ortho‑ or meta‑halogenated benzoyl variants. Therefore, procurement of the halogenated 2‑fluorobenzoyl derivative is necessary to retain high-affinity CB2 engagement.

SAR Analysis Piperazine Substitution Cannabinoid Receptor Binding

Best Research and Industrial Application Scenarios for 1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one


CB2 Antagonist Tool Compound for Cannabinoid Signaling Studies

With a validated CB2 antagonist IC50 of 28 nM and negligible agonist activity (EC50 >100 µM) [1], this compound is suited for experiments requiring specific blockade of CB2‑mediated Ca2+ flux, such as dissecting CB2‑dependent immunomodulation or neuroinflammation pathways. The data enable researchers to differentiate it from functional agonists like the 4‑fluorophenyl analog (EC50 = 62 nM) [2].

SAR Probe for 2‑Fluorobenzoyl vs. 4‑Fluorobenzoyl Cannabinoid Ligands

The >3,500‑fold potency difference between the 2‑fluorobenzoyl target and its 4‑fluorobenzoyl comparator [1] supports its use as a chemical probe to study the role of ortho‑fluorination in CB2 receptor binding pocket interactions. This SAR position-scan can validate computational docking models and inform the design of next-generation CB2 modulators.

Physicochemical Reference Standard for Ortho-Fluorinated Indole-Piperazine Derivatives

The compound's physicochemical signature—including an estimated AlogP ~4.7 and a polar surface area of ~76 Ų [1]—provides a reference point for in silico ADME prediction models within the N-(indolecarbonyl)piperazine class. It can serve as a calibration compound in chromatographic LogP determination or parallel artificial membrane permeability assays (PAMPA) when evaluating fluorinated analogs.

Starting Point for CB2-Selective Antagonist Lead Optimization

The compound's CB2 antagonist profile, combined with class-level evidence that halogenation at the ortho position enhances receptor binding by >10‑fold over unsubstituted benzoyl analogs [1], positions it as a useful starting scaffold for medicinal chemistry programs targeting CB2‑mediated pain, inflammation, or fibrotic diseases while aiming to minimize CB1‑related psychoactive effects.

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